REACTION_CXSMILES
|
[C:1]([NH:6][NH2:7])([CH2:4][CH3:5])([CH3:3])[CH3:2].[C:8]([O:15][CH2:16][CH2:17][CH2:18][CH3:19])(=[O:14])[CH2:9][CH2:10][C:11]([CH3:13])=O>>[C:1]([NH:6][N:7]=[C:11]([CH3:13])[CH2:10][CH2:9][C:8]([O:15][CH2:16][CH2:17][CH2:18][CH3:19])=[O:14])([CH2:4][CH3:5])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)NN=C(CCC(=O)OCCCC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |